Anhydrovinblastine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C46H56N4O8 |

|---|---|

Molekulargewicht |

793 g/mol |

IUPAC-Name |

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44?,45-,46-/m0/s1 |

InChI-Schlüssel |

FFRFGVHNKJYNOV-ULCYVWNCSA-N |

Isomerische SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Kanonische SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Synonyme |

3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Anhydrovinblastine: A Technical Guide for Researchers and Drug Development Professionals

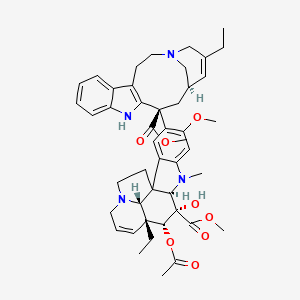

Anhydrovinblastine , a significant member of the vinca alkaloid family, serves as a crucial intermediate in the biosynthesis of the potent anticancer drugs vinblastine and vincristine. This semisynthetic derivative of vinblastine itself exhibits notable antineoplastic activity, primarily through its interaction with tubulin and subsequent disruption of microtubule dynamics. This in-depth guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex dimeric indole alkaloid, formed by the coupling of two monomeric precursors, catharanthine and vindoline.[1] Its intricate structure is fundamental to its biological function.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate[2] |

| Molecular Formula | C₄₆H₅₆N₄O₈[2][3] |

| CAS Number | 38390-45-3[2][3] |

| SMILES | CCC1=C[C@@H]2C--INVALID-LINK--CCc1c([nH]c3ccccc13)--INVALID-LINK--(C(=O)OC)c1cc2c(cc1OC)N(C)[C@@H]1[C@]22CCN3CC=C--INVALID-LINK--([C@@H]23)--INVALID-LINK--[C@]1(O)C(=O)OC[4] |

| InChI | InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44+,45-,46-/m0/s1[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 792.96 g/mol | [4] |

| LogP (calculated) | 4 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 11 | [6] |

| Solubility | Soluble in Chloroform and DMSO | [4][7] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Mechanism of Action and Biological Activity

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting the tubulin protein, a fundamental component of microtubules.[2][3] By binding to β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the M phase, ultimately leading to apoptosis (programmed cell death).[2][3]

Beyond its direct impact on mitosis, the disruption of microtubule integrity by vinca alkaloids triggers a cascade of downstream signaling events that contribute to their anticancer activity. These include:

-

Activation of the JNK/MAPK Pathway: Vinca alkaloids have been shown to induce prolonged activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. This activation is often mediated by an increase in reactive oxygen species (ROS) and is a critical step in initiating apoptosis.[8][9]

-

Modulation of Bcl-2 Family Proteins: The JNK activation can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2, further promoting apoptosis.[8][10]

-

Induction of DNA Damage: Aberrant JNK activation in prometaphase can also lead to DNA damage, contributing to the cytotoxic effects of these compounds.[8]

-

Involvement of the PI3K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, can be modulated by compounds that affect microtubule dynamics. Colchicine, another microtubule-targeting agent, has been shown to induce apoptosis through the suppression of this pathway.[11]

Cytotoxicity

This compound exhibits potent cytotoxic activity against various cancer cell lines. While extensive panels of IC50 values for this compound are not widely published, studies on its derivatives provide insight into its potency. For instance, in a study evaluating a series of this compound amide derivatives, this compound itself (referred to as 1a) was used as a positive control, and a related potent compound (12b) showed a similar cytotoxic potency.[12] This suggests that this compound has significant anti-proliferative effects.

Resistance to vinca alkaloids, including this compound, is a significant clinical challenge. A primary mechanism of resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports the drugs out of cancer cells, reducing their intracellular concentration and efficacy.[13]

Experimental Protocols

Synthesis of this compound

This compound is most commonly synthesized through the biomimetic coupling of catharanthine and vindoline. A widely adopted method utilizes an iron(III)-mediated coupling followed by reduction.[14]

Protocol: Iron(III)-Mediated Coupling of Catharanthine and Vindoline

-

Reactant Preparation: In a suitable reaction vessel, dissolve catharanthine and vindoline in a 1:1 molar ratio in a minimal amount of a co-solvent such as trifluoroethanol (CF₃CH₂OH) to ensure solubility.[14]

-

Reaction Medium: Add an aqueous solution of 0.1 N hydrochloric acid (HCl) to the dissolved alkaloids.[14]

-

Coupling Reaction: To the stirred solution at room temperature (approximately 23°C), add 5 equivalents of iron(III) chloride (FeCl₃). The reaction mixture is typically stirred for a defined period to allow for the formation of the intermediate iminium ion.[14]

-

Reduction: Following the coupling reaction, the intermediate is reduced by the addition of an excess of sodium borohydride (NaBH₄). This step yields this compound.[14]

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted using an appropriate organic solvent. The organic extracts are then combined, dried, and concentrated under reduced pressure. The crude this compound is then purified, typically by column chromatography or high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound from the crude reaction mixture is essential to obtain a high-purity product for research and development. Reversed-phase HPLC is a commonly employed technique.

Representative HPLC Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[15]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and organic solvents like methanol and acetonitrile.[15]

-

Detection: this compound can be detected using a UV detector, typically at a wavelength around 254 nm.[15]

-

Sample Preparation: The crude product is dissolved in a suitable solvent, filtered through a 0.2 µm filter, and then injected into the HPLC system.[15]

Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the identity of the compound. The complex spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.[14]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which provides further structural confirmation.[16] The fragmentation of the protonated molecule can provide characteristic ions that are indicative of the catharanthine and vindoline moieties.

Biosynthesis

In the plant Catharanthus roseus, this compound is a key intermediate in the biosynthesis of vinblastine and vincristine. The formation of this compound is an oxidative coupling reaction between catharanthine and vindoline, catalyzed by a peroxidase enzyme, such as CrPrx1.[1]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its role as a key precursor to clinically important anticancer drugs and its own inherent biological activity make it a valuable subject of study. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and methods for its synthesis and characterization, serving as a valuable resource for the scientific community. Further research into the specific cytotoxic profile of this compound and the development of novel derivatives holds promise for the future of cancer chemotherapy.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3',4'-Anhydrovinblastine | C46H56N4O8 | CID 443324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship studies of cytotoxic ester and ether this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijsra.net [ijsra.net]

- 14. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Anhydrovinblastine Biosynthesis Pathway in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these, the dimeric alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents used in the treatment of various cancers. The biosynthesis of these potent compounds is a complex, multi-step process, with the formation of α-3',4'-anhydrovinblastine (anhydrovinblastine) being a critical and rate-limiting step. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reaction, quantitative data, and relevant experimental protocols to support further research and development in this field.

The Core Biosynthetic Step: Dimerization of Monomers

This compound is synthesized through the enzymatic coupling of two monomeric TIA precursors: catharanthine and vindoline. This crucial dimerization reaction is catalyzed by a specific class III peroxidase, identified as this compound synthase or peroxidase 1 (PRX1).[1][2] The reaction is dependent on the presence of hydrogen peroxide (H₂O₂) for the activation of catharanthine.[3]

The activated catharanthine then reacts with vindoline to form an iminium intermediate, which is subsequently reduced to yield this compound.[1] While the precise mechanism of the final reduction step is still under investigation, it is a key transformation in the formation of this vital precursor to vinblastine and vincristine.

Quantitative Data

A summary of quantitative data related to the this compound biosynthesis pathway is presented below. These values have been compiled from various studies and can serve as a baseline for experimental design and analysis.

Table 1: this compound Synthase (Peroxidase PRX1) Properties

| Parameter | Value | Reference |

| Specific Activity | 1.8 nkat/mg | [3] |

| Molecular Weight | 45.40 kDa (SDS-PAGE) | [3] |

| Optimal pH | ~6.8 | [4] |

Table 2: Concentration of Key Alkaloids in Catharanthus roseus Leaves

| Alkaloid | Concentration Range (µg/g Dry Weight) | Reference |

| Catharanthine | 2903 ± 384 | [4] |

| Vindoline | 2082 ± 113 | [4] |

| This compound | Not explicitly quantified in the same study, but detectable. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction of Vindoline, Catharanthine, and this compound

This protocol is adapted from solid-liquid extraction with sonication methods, which have shown good recoveries for these alkaloids.

Materials:

-

Dried Catharanthus roseus leaf powder

-

Methanol

-

0.5 M Sulphuric acid

-

Ethyl acetate

-

Ammonia solution (28% v/v)

-

Sodium borohydride

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 1 gram of dried leaf powder and place it in a flask.

-

Add 20 mL of a 3:1 (v/v) mixture of 0.5 M sulphuric acid and methanol.

-

Sonicate the mixture for 3 hours in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 10 minutes to pellet the plant debris.

-

Carefully decant the supernatant.

-

To stop the enzymatic reaction and reduce the iminium intermediate, add sodium borohydride to a final concentration of 21.1 mM.

-

Basify the solution to pH 9 with ammonia solution.

-

Extract the alkaloids twice with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

-

Pool the organic layers and evaporate to dryness using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of vindoline, catharanthine, and this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphate).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Calibration: Prepare standard solutions of vindoline, catharanthine, and this compound of known concentrations in methanol to generate calibration curves. The concentration of the alkaloids in the plant extracts can then be determined by comparing their peak areas to the standard curves.

This compound Synthase Activity Assay

This assay measures the in vitro activity of this compound synthase.[4]

Materials:

-

Purified or crude enzyme extract from C. roseus leaves

-

Vindoline

-

Catharanthine sulfate

-

Hydrogen peroxide (H₂O₂)

-

MES buffer (0.1 M, pH 6.8)

-

Sodium borohydride

-

Ethyl acetate

-

Ammonia solution (28% v/v)

Procedure:

-

Prepare the reaction mixture in a final volume of 1.5 mL containing:

-

300 µM vindoline

-

540 µM catharanthine sulfate

-

330 µM H₂O₂

-

1.12 nmol of enzyme protein

-

0.1 M MES buffer, pH 6.8

-

-

Initiate the reaction by adding the enzyme and incubate at 30°C for 45 minutes.

-

Stop the reaction by adding sodium borohydride to a final concentration of 21.1 mM.

-

Basify the mixture to pH 9 with ammonia solution.

-

Extract the product, this compound, twice with ethyl acetate.

-

Evaporate the pooled organic layers and redissolve the residue in methanol for HPLC analysis.

-

Quantify the amount of this compound formed using a calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of the peroxidase (PRX1) gene.

a) RNA Extraction:

-

Harvest fresh C. roseus leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

b) cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

c) qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the PRX1 gene

-

cDNA template

-

Nuclease-free water

-

-

Use a suitable reference gene (e.g., actin) for normalization.

-

Perform the PCR in a real-time PCR system with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Protein Analysis by Western Blot

This protocol describes the detection of the PRX1 protein.

a) Protein Extraction:

-

Homogenize frozen C. roseus leaf tissue in an ice-cold extraction buffer containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

b) SDS-PAGE and Electrotransfer:

-

Mix the protein extract with Laemmli sample buffer and heat to denature the proteins.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry electroblotting system.

c) Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the C. roseus PRX1 protein.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and visualize the signal using an imaging system.

Visualizations

This compound Biosynthesis Pathway

Caption: Enzymatic coupling of catharanthine and vindoline.

Experimental Workflow for Alkaloid Quantification

Caption: Workflow for alkaloid extraction and analysis.

Conclusion

The biosynthesis of this compound represents a pivotal step in the production of the life-saving anticancer drugs, vinblastine and vincristine. A thorough understanding of this pathway, including the kinetics of the involved enzyme and the factors that regulate it, is essential for developing strategies to enhance the yield of these valuable compounds. This technical guide provides a foundational resource for researchers, consolidating key quantitative data and detailed experimental protocols. Further research, particularly in elucidating the precise kinetic parameters of this compound synthase and the regulatory networks governing its expression and activity, will be crucial for the metabolic engineering of Catharanthus roseus and the development of alternative production platforms.

References

- 1. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of alpha-3',4'-anhydrovinblastine synthase (peroxidase-like) from Catharanthus roseus (L.) G. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Anhydrovinblastine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a key bisindole alkaloid, serves as a crucial intermediate in the biosynthesis of the potent anticancer agents vinblastine and vincristine. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the extraction of its precursors from Catharanthus roseus, the semi-synthetic coupling reaction to form the this compound backbone, and the chromatographic techniques for its purification. Furthermore, this document outlines the physicochemical properties of this compound and elucidates its mechanism of action as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis. The experimental protocols and signaling pathway diagrams included herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction

The discovery of vinca alkaloids from the Madagascar periwinkle, Catharanthus roseus, revolutionized cancer chemotherapy. Among these, vinblastine and vincristine are widely used in clinical practice. This compound is a naturally occurring bisindole alkaloid in C. roseus and, more importantly, is the direct precursor in the semi-synthesis of vinblastine and its analogues.[1] Its structure is a composite of two monomeric indole alkaloids: catharanthine and vindoline.[2] The formation of this compound is a critical step, both in the plant's biosynthetic pathway and in synthetic production strategies.[2][3]

This guide provides a comprehensive technical overview of the methodologies involved in the discovery and isolation of this compound, catering to researchers and professionals in drug development.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₄₆H₅₆N₄O₈ | [4] |

| Molecular Weight | 793.0 g/mol | [4] |

| CAS Number | 38390-45-3 | [4] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in various organic solvents | [5] |

Experimental Protocols

Extraction of Precursors (Catharanthine and Vindoline) from Catharanthus roseus

The isolation of this compound begins with the extraction of its monomeric precursors, catharanthine and vindoline, from the dried leaves of Catharanthus roseus. Several methods have been reported, with variations in solvents and pH.[6][7] Below is a generalized protocol based on acidic aqueous extraction followed by organic solvent partitioning.

Protocol 1: Acidic Aqueous Extraction of Catharanthine and Vindoline

-

Maceration: Dried and powdered leaves of C. roseus (1 kg) are macerated with a 2% tartaric acid solution for 1 hour.

-

Extraction: The acidified plant material is then extracted with methanol (3 x 5 L). The methanolic extracts are combined and filtered.

-

Concentration: The filtrate is concentrated under reduced pressure at 50°C to a volume of approximately 500 mL.

-

Acidification and Defatting: The concentrated extract is diluted with water (200 mL) and acidified to pH 2 with 1 N sulfuric acid. This acidic aqueous solution is then extracted with ethyl acetate (3 x 500 mL) to remove non-alkaloidal lipids and pigments. The ethyl acetate layer is discarded.

-

Basification and Extraction: The pH of the aqueous layer is adjusted to 6.4 with 25% ammonium hydroxide solution. The liberated alkaloids are then extracted with methylene chloride (3 x 500 mL).

-

Drying and Evaporation: The combined methylene chloride extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under vacuum at 50°C to yield a crude mixture rich in catharanthine and vindoline.

Semi-Synthesis of this compound

This compound is synthesized by the coupling of catharanthine and vindoline. The most common and efficient method involves an iron(III)-promoted oxidative coupling.

Protocol 2: FeCl₃-Promoted Coupling of Catharanthine and Vindoline

-

Reaction Setup: In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a 10:1 mixture of 0.05 N aqueous HCl and trifluoroethanol (CF₃CH₂OH) to a final concentration of 0.022 M for each reactant.

-

Coupling Reaction: To the stirred solution at 25°C, add iron(III) chloride (FeCl₃, 5 equivalents). The reaction mixture is stirred for 2 hours.

-

Reduction: The reaction is quenched by the addition of a solution of sodium borohydride (NaBH₄) in methanol. This reduces the intermediate iminium ion to this compound.

-

Workup: The reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Quantitative Data for Semi-Synthesis:

| Parameter | Value | Reference |

| Conversion to this compound | ~90% | [8] |

| Yield of Vinblastine (after subsequent oxidation) | 40-43% | [1] |

| Yield of Leurosidine (C20' isomer) | 20-23% | [1] |

Isolation and Purification of this compound

The crude this compound from the semi-synthesis is a mixture of the desired product, unreacted precursors, and side products. Purification is typically achieved using preparative high-performance liquid chromatography (HPLC).

Protocol 3: Preparative HPLC Purification of this compound

While a specific preparative protocol for this compound was not detailed in the search results, a method can be adapted from analytical procedures.[6][9]

-

Column: A reversed-phase C18 column (e.g., 19 x 100 mm, 5 µm particle size) is suitable for preparative scale.

-

Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., 1% v/v diethylamine solution adjusted to pH 7.3 with phosphate).[9]

-

Gradient Program: The gradient starts with a lower concentration of the organic solvent and gradually increases to elute the more hydrophobic compounds. The exact gradient profile needs to be optimized based on the specific crude mixture.

-

Detection: UV detection at 220 nm is appropriate for monitoring the elution of this compound.[9]

-

Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the this compound peak are pooled.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

-

Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield pure this compound.

Characterization

The structure and purity of isolated this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete data table for this compound was not found, ¹H and ¹³C NMR are essential for structural elucidation. The spectra would be complex due to the large number of protons and carbons in the molecule. Key signals would include those from the aromatic protons of the indole and vindoline moieties, the ethyl side chains, and the methoxy and acetyl groups.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

| Parameter | Expected Value | Reference |

| [M+H]⁺ | m/z 793.4 | [4] |

The fragmentation pattern would likely involve cleavage of the bond between the catharanthine and vindoline units, as well as losses of functional groups such as the acetyl and methoxycarbonyl groups.

Mechanism of Action: Microtubule Destabilization

This compound, like its parent compound vinblastine, exerts its cytotoxic effects by disrupting microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.

Signaling Pathway of this compound-Induced Mitotic Arrest

This compound binds to the vinca domain on β-tubulin, at the interface between tubulin dimers.[9][10] This binding induces a conformational change in the tubulin heterodimer, preventing its polymerization into microtubules. The disruption of microtubule formation leads to a defective mitotic spindle. The spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism, detects the lack of proper microtubule attachment to the kinetochores of chromosomes.[8] This activates the SAC, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C).[11] The inhibition of APC/C prevents the degradation of cyclin B, a key regulatory protein of mitosis. The stabilization of cyclin B leads to sustained activity of the cyclin B/Cdk1 complex, which maintains the cell in a state of mitotic arrest.[12] Prolonged arrest in the M-phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental/Logical Workflow Diagram

The following diagram illustrates the overall workflow from the plant source to the purified this compound.

Conclusion

This compound is a pivotal molecule in the landscape of anticancer drug discovery and development. Its role as a direct precursor to vinblastine and its analogues underscores the importance of efficient and well-characterized methods for its production and purification. This technical guide has provided a comprehensive overview of the key experimental protocols, from the extraction of its natural precursors to its semi-synthesis and purification. The elucidation of its mechanism of action, involving the disruption of microtubule dynamics and the induction of mitotic arrest, provides a rational basis for its therapeutic potential and for the design of novel vinca alkaloid derivatives. The information presented herein is intended to equip researchers with the foundational knowledge required to further explore the chemistry and biology of this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zin.ru [zin.ru]

- 4. researchgate.net [researchgate.net]

- 5. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evidence that Aurora B is implicated in spindle checkpoint signalling independently of error correction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

Anhydrovinblastine: A Technical Guide to its Biological and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic derivative of the vinca alkaloid vinblastine, a class of compounds renowned for their potent antineoplastic properties.[1][2] Like other vinca alkaloids, this compound's primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the biological and antineoplastic activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[1][2] By binding to tubulin, it inhibits the polymerization process required for microtubule formation.[1][2] This disruption of microtubule dynamics has profound consequences for cellular function, particularly during mitosis.

The interference with the mitotic spindle assembly leads to an arrest of the cell cycle in the M phase.[1][2][3] Unable to proceed through mitosis, the cancer cells are ultimately driven into the apoptotic pathway, leading to programmed cell death.

The apoptotic cascade induced by vinca alkaloids like vinblastine, and by extension this compound, involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the subsequent activation of the AP-1 transcription factor.[2][4] This pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards death. Studies on vinblastine have shown that this can involve the downregulation of p21 (a cyclin-dependent kinase inhibitor) in a p53-independent manner, further promoting cell cycle dysregulation and apoptosis.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. The c-Jun NH(2)-terminal protein kinase/AP-1 pathway is required for efficient apoptosis induced by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by vinblastine via c-Jun autoamplification and p53-independent down-regulation of p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to Anhydrovinblastine: Tubulin Binding and Microtubule Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a semi-synthetic derivative of the Vinca alkaloid vinblastine, is a potent antineoplastic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its cellular target, tubulin. It delves into the mechanism of microtubule inhibition, detailing the binding characteristics and the subsequent impact on microtubule polymerization and dynamics. This document also outlines key experimental protocols for studying these interactions and visualizes the associated cellular signaling pathways.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. They play crucial roles in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function, particularly in the formation of the mitotic spindle during cell division.[2]

Vinca alkaloids, a class of chemotherapeutic agents derived from the Madagascar periwinkle (Catharanthus roseus), target tubulin and interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] this compound, as a member of this family, shares this mechanism of action.[1] Understanding the precise nature of its interaction with tubulin is critical for the development of more effective and targeted cancer therapies.

This compound-Tubulin Binding

Binding Affinity and Stoichiometry

The binding of Vinca alkaloids to tubulin is a complex process. For vinblastine, two classes of binding sites on tubulin have been identified: high-affinity sites with a dissociation constant (Kd) in the micromolar range and low-affinity sites with a Kd in the higher micromolar range.[5] It is believed that this compound exhibits a similar binding profile. The binding of vinblastine to tubulin has been shown to have a stoichiometry of two binding sites per mole of tubulin heterodimer.[6]

The binding affinity of Vinca alkaloids can be influenced by various factors, including temperature and the presence of GTP. The interaction is generally rapid and relatively temperature-independent.[6]

Table 1: Comparative Binding Affinities of Vinca Alkaloids and Related Compounds to Tubulin

| Compound | Apparent Kd (High-Affinity) | Apparent Kd (Low-Affinity) | Method | Source |

| Vinblastine | 0.54 µM | 14 µM | Photoaffinity Labeling | [5] |

| N-(p-azido[3,5-3H]benzoyl)-N'-(β-amino-ethyl)vindesine (NABV) | 4.2 µM | 26 µM | Photoaffinity Labeling | [5] |

| Catharanthine | ~357 µM (Ka = 2.8 x 103 M-1) | - | Fluorescence Perturbation | [7] |

Note: Data for this compound is not available. The data presented is for structurally related compounds to provide an estimated range of affinity.

Inhibition of Microtubule Polymerization and Dynamics

The binding of this compound to tubulin heterodimers prevents their assembly into microtubules. At higher concentrations, Vinca alkaloids can also induce the depolymerization of existing microtubules.[8]

Mechanism of Inhibition

This compound binding to tubulin introduces a conformational change in the protein, leading to the formation of curved protofilaments that are unable to assemble into straight microtubules.[3] This disruption of microtubule formation leads to the disorganization of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Quantitative Analysis of Microtubule Inhibition

The inhibitory effect of this compound on microtubule polymerization can be quantified by determining its IC50 value, the concentration of the compound that inhibits 50% of microtubule polymerization. While a specific IC50 value for this compound in a cell-free tubulin polymerization assay is not reported in the available literature, related compounds show potent inhibition. For instance, vinblastine inhibits microtubule polymerization with an IC50 of approximately 32 µM in certain assays.[8] It is important to note that IC50 values can vary depending on the experimental conditions, such as tubulin concentration and the presence of microtubule-associated proteins (MAPs).

Table 2: IC50 Values for Inhibition of Microtubule Polymerization by Related Compounds

| Compound | IC50 (Tubulin Polymerization) | Cell Line (for cellular assays) | Source |

| Vinblastine | ~32 µM | Not Applicable (Biochemical Assay) | [8] |

| Compound 4c (a tubulin inhibitor) | 17 ± 0.3 µM | Not Applicable (Biochemical Assay) | [9] |

| Arylthioindole derivatives | 1.0–2.0 µM | Not Applicable (Biochemical Assay) | [10] |

Note: This table provides examples of IC50 values for other tubulin polymerization inhibitors to give a general sense of the expected potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin and its effect on microtubule dynamics.

Tubulin Binding Assay using Fluorescence Polarization

Fluorescence polarization (FP) is a powerful technique to measure the binding affinity between a small molecule (like this compound) and a larger protein (tubulin).[11][12]

Principle: The assay measures the change in the polarization of fluorescent light emitted by a labeled ligand (a fluorescent derivative of this compound or a competing ligand). When the small fluorescent ligand is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger tubulin protein, its rotation is slowed, leading to an increase in fluorescence polarization.

Protocol:

-

Preparation of Reagents:

-

Purified tubulin (commercially available or purified from brain tissue).

-

Fluorescently labeled this compound or a known fluorescent ligand that binds to the Vinca domain.

-

Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

This compound (unlabeled) for competition assay.

-

-

Assay Procedure (Competition Assay):

-

Add a fixed concentration of purified tubulin and the fluorescent ligand to the wells of a microplate.

-

Add serial dilutions of unlabeled this compound to the wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of unlabeled this compound.

-

Fit the data to a competitive binding equation to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[13]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Protocol:

-

Preparation of Reagents:

-

Purified tubulin (>99% pure).

-

GTP solution (100 mM).

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Pre-warm a microplate reader to 37°C.

-

On ice, prepare reaction mixtures in microplate wells containing polymerization buffer, GTP, and various concentrations of this compound or vehicle control.

-

Initiate the polymerization by adding cold tubulin to each well.

-

Immediately place the plate in the pre-warmed plate reader and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of this compound.

-

Determine the maximum rate of polymerization (Vmax) and the steady-state polymer mass.

-

Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.

-

References

- 1. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 3. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 13. mdpi.com [mdpi.com]

Anhydrovinblastine: A Comprehensive Technical Guide to its Pharmacokinetics and ADMET Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic vinca alkaloid, a class of anti-neoplastic agents known for their potent anti-mitotic activity. As a derivative of vinblastine, this compound shares the core mechanism of action involving the disruption of microtubule dynamics, which are essential for cell division. This technical guide provides an in-depth overview of the current knowledge regarding the pharmacokinetics (PK) and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through a Phase I clinical trial in patients with refractory solid tumors. The data suggests that its behavior is linear and can be described by a two-compartment model[1].

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Study Type | Reference |

| Clearance (CL) | 26.4 L/h/m² (mean) | Human | Phase I Clinical Trial | [1] |

| Terminal Half-life (t½) | 18 hours (median) | Human | Phase I Clinical Trial | [1] |

| Volume of Distribution (Vd) | Data not available | - | - | [2] |

| Area Under the Curve (AUC) | Data not available | - | - | [2] |

Note: While specific values for Volume of Distribution and Area Under the Curve for this compound are not publicly available, vinca alkaloids as a class are generally characterized by a large apparent volume of distribution[3].

ADMET Profile

The ADMET profile of a drug candidate is critical for its development and clinical success. The following sections summarize the available information for this compound.

Absorption

In the key Phase I clinical study, this compound was administered via a 1-hour intravenous infusion[1]. Consequently, data on its oral absorption and bioavailability are not available.

Distribution

Specific data on the plasma protein binding and tissue distribution of this compound are not available in the published literature[2]. However, the parent compound, vinblastine, is known to be highly bound to plasma proteins[4].

Metabolism

The metabolism of this compound has not been explicitly detailed. However, like other vinca alkaloids, it is anticipated to be metabolized primarily in the liver by the cytochrome P450 3A (CYP3A) subfamily of enzymes[5]. Studies on vinblastine have shown that it is converted to one major metabolite in human liver microsomes[5][6].

Excretion

The primary route of elimination for vinca alkaloids is through biliary excretion into the feces[7]. A study in mice with radiolabeled vinblastine demonstrated that approximately 85% of the dose was excreted in feces and urine within 72 hours, with 18% as the unchanged drug and 19% as measurable metabolites[8]. Specific excretion data for this compound is not currently available.

Toxicity

The toxicity profile of this compound was evaluated in a Phase I clinical trial[1]. Dose-limiting toxicities (DLTs) were observed and are summarized in the table below. The mechanism of toxicity is linked to its pharmacological effect on microtubule disruption[9]. In vivo studies on derivatives of this compound in mice have suggested that structural modifications can modulate both potency and toxicity[10].

Table 2: Dose-Limiting Toxicities of this compound in Humans

| Toxicity | Grade | Dose Level | Reference |

| Constipation | 4 | 25 mg/m² | [1] |

| Neutropenia | 4 | 25 mg/m² | [1] |

| Nausea/Vomiting | 3 | 25 mg/m² | [1] |

| Nausea/Vomiting | 3 | 21 mg/m² | [1] |

The maximum tolerated dose (MTD) was determined to be 21 mg/m² administered as a 1-hour intravenous infusion every 3 weeks[1].

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on related literature, generalized protocols can be outlined.

Pharmacokinetic Analysis in Human Plasma

A typical experimental workflow for determining the pharmacokinetic profile of this compound in human plasma would involve the following steps:

The analytical method would require validation for linearity, accuracy, precision, and sensitivity, as is standard practice[11].

In Vitro Metabolism using Human Liver Microsomes

To investigate the metabolic profile of this compound, an in vitro study using human liver microsomes would be appropriate.

This protocol would help in identifying the major metabolites and the primary cytochrome P450 enzymes involved in the biotransformation of this compound[12].

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound, like other vinca alkaloids, is the inhibition of microtubule polymerization. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[9].

This diagram illustrates how this compound binds to tubulin dimers, preventing their assembly into microtubules. This leads to a cascade of events culminating in the programmed death of the cancer cell.

Conclusion

This compound is a promising anti-neoplastic agent with a pharmacokinetic profile characterized by linear kinetics and a long terminal half-life. Its ADMET profile, particularly its toxicity, has been defined in early clinical trials, establishing a maximum tolerated dose. The primary mechanism of action is well-understood and targets a fundamental process in cell division. However, significant data gaps remain, particularly concerning its volume of distribution, plasma protein binding, and specific metabolic pathways. Further research is warranted to fully elucidate these aspects of its pharmacology, which will be crucial for its continued development and potential clinical application.

References

- 1. Phase I and pharmacokinetic study of this compound every 3 weeks in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Table of volume of distribution for drugs - Wikipedia [en.wikipedia.org]

- 4. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of human liver cytochrome P450 3A in vinblastine metabolism: drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vinblastine Metabolism : Drug Interactions Involvement of Human Liver Cytochrome P 450 3 A in Updated | Semantic Scholar [semanticscholar.org]

- 7. Biliary excretion of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue disposition, excretion and metabolism of vinblastine in mice as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship studies of cytotoxic this compound amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. development-of-chromatographic-and-electrophoretic-methods-for-determining-vinblastine-in-blood-plasma-and-prostate-gland-tissue - Ask this paper | Bohrium [bohrium.com]

- 12. evotec.com [evotec.com]

Anhydrovinblastine Derivatives and Structural Analogues: A Technical Guide for Drug Development Professionals

Anhydrovinblastine, a semi-synthetic analogue of the potent anti-cancer agent vinblastine, serves as a crucial scaffold for the development of novel chemotherapeutic agents. This technical guide provides an in-depth overview of this compound derivatives and their structural analogues, focusing on their synthesis, biological activity, and mechanism of action. The information is tailored for researchers, scientists, and drug development professionals in the field of oncology.

This compound and its derivatives belong to the Vinca alkaloid class of compounds, which are renowned for their ability to disrupt microtubule dynamics, a critical process in cell division.[1][2] This disruption ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. The core structure of this compound, composed of vindoline and catharanthine indole units, offers numerous sites for chemical modification, enabling the generation of a diverse library of analogues with potentially improved efficacy, reduced toxicity, and the ability to overcome drug resistance.

Quantitative Analysis of Cytotoxic Activity

The anti-proliferative activity of this compound derivatives is a key indicator of their potential as anti-cancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values for various derivatives against the human non-small cell lung cancer cell line (A549) and the human cervical adenocarcinoma cell line (HeLa). These cell lines are standard models for assessing the cytotoxicity of novel anti-cancer compounds.

Table 1: Cytotoxicity of 3-Demethoxycarbonyl-3-amide Methyl this compound Derivatives [3][4]

| Compound | R Group | IC50 (µM) - A549 | IC50 (µM) - HeLa |

| 5b | -CH3 | >10 | >10 |

| 6b | -CH2CH3 | 1.83 ± 0.21 | 1.25 ± 0.15 |

| 7b | -(CH2)2CH3 | 2.56 ± 0.33 | 1.98 ± 0.24 |

| 8b | -CH(CH3)2 | 1.54 ± 0.18 | 1.11 ± 0.13 |

| 12b | -Cyclopentyl | 0.98 ± 0.12 | 0.67 ± 0.08 |

| 24b | -CH2-c-C3H5 | 1.21 ± 0.14 | 0.89 ± 0.10 |

| 1e (this compound) | - | >10 | >10 |

Table 2: Cytotoxicity of 3-Demethoxycarbonyl-3-ester Methyl this compound Derivatives [5][6]

| Compound | R Group | IC50 (µM) - A549 | IC50 (µM) - HeLa |

| 5b | -CH3 | >10 | >10 |

| 6b | -CH2CH3 | 3.21 ± 0.38 | 2.54 ± 0.30 |

| 7b | -(CH2)2CH3 | 4.15 ± 0.49 | 3.87 ± 0.45 |

| 8b | -CH(CH3)2 | 2.89 ± 0.34 | 2.11 ± 0.25 |

| 12b | -Cyclopentyl | 0.88 ± 0.10 | 0.56 ± 0.07 |

| 1a (this compound) | - | >10 | >10 |

Table 3: Cytotoxicity of 3-Demethoxycarbonyl-3-carbamate Methyl this compound Derivatives [7]

| Compound | R Group | IC50 (µM) - A549 | IC50 (µM) - HeLa |

| 8b | -CH(CH3)2 | 0.08 ± 0.01 | 0.05 ± 0.007 |

| 30b | -CH2-c-C3H5 | 0.09 ± 0.01 | 0.06 ± 0.008 |

| 1e (this compound) | - | >10 | >10 |

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound and its analogues is the inhibition of tubulin polymerization.[8][9] Tubulin dimers (α- and β-tubulin) are the fundamental building blocks of microtubules. During cell division, microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes. By binding to β-tubulin, these compounds disrupt the assembly of microtubules, leading to a cascade of events that halt the cell cycle in the M phase and trigger apoptosis.

Mechanism of action of this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives typically involves the coupling of a modified vindoline precursor with catharanthine, followed by further chemical transformations. A common synthetic strategy is the biomimetic iron(III)-promoted coupling reaction.[10]

General synthetic workflow for this compound derivatives.

A detailed protocol for the synthesis of 3-demethoxycarbonyl-3-carbamate methyl this compound derivatives, as an example, involves the following key steps:

-

Preparation of the Vindoline Intermediate: Vindoline is first converted to 17-desacetylvindoline. This intermediate is then reacted with a suitable isocyanate in the presence of a catalyst to form the desired carbamate at the C-3 position.

-

Coupling Reaction: The modified vindoline derivative is then coupled with catharanthine using an iron(III) salt, typically ferric chloride, in an acidic aqueous/organic solvent mixture.[10]

-

Reduction and Purification: The resulting iminium intermediate is reduced, for instance with sodium borohydride, to yield the this compound derivative. The crude product is then purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. Polymerization is monitored by an increase in turbidity.[11][12]

Materials:

-

Purified tubulin (>99%)

-

Glycerol-containing polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

GTP (1 mM)

-

This compound derivatives

-

Microplate reader with temperature control

Procedure:

-

Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the this compound derivative at various concentrations.

-

Tubulin Addition: Add purified tubulin to each well to a final concentration of 2-4 mg/mL.

-

Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The extent and rate of polymerization in the presence of the test compound are compared to a control (vehicle).

Structure-Activity Relationships (SAR)

The cytotoxic activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core structure. Modifications at the C-3 position of the vindoline moiety have been extensively explored, revealing key SAR insights.

Structure-activity relationships of C-3 modified this compound derivatives.

The data suggests that for amide, ester, and carbamate derivatives at the C-3 position, the size and nature of the substituent play a critical role in determining cytotoxic potency.[3][5][7] Generally, small, and cyclic alkyl groups tend to enhance activity, while larger, bulkier groups lead to a decrease in potency. The carbamate linkage appears to be particularly favorable for achieving high cytotoxic activity.

Conclusion

This compound derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action. The modular nature of their synthesis allows for extensive structural modifications, leading to the discovery of analogues with enhanced cytotoxic profiles. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel this compound-based therapeutics with the potential to improve cancer treatment outcomes. Further research into optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their potent in vitro activity into clinical success.

References

- 1. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3',4'-Anhydrovinblastine | C46H56N4O8 | CID 443324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of cytotoxic this compound amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationship studies of cytotoxic ester and ether this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships study of novel anti-tumor carbamate this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 12. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrovinblastine: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a crucial dimeric terpenoid indole alkaloid (TIA) of significant pharmacological interest. It serves as the immediate biosynthetic precursor to the potent anticancer agents vinblastine and vincristine, which are indispensable in the treatment of various malignancies, including lymphomas, leukemias, and testicular cancer. The low natural abundance of these dimeric alkaloids in their primary plant source, Catharanthus roseus, necessitates a thorough understanding of the distribution and biosynthesis of their precursors to optimize extraction, semi-synthesis, and metabolic engineering strategies. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of this compound, along with detailed experimental protocols for its extraction and quantification.

Natural Sources and Occurrence

The principal and commercially viable natural source of this compound is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a medicinal plant belonging to the Apocynaceae family.[1] While the plant produces over 130 different TIAs, the dimeric alkaloids, including this compound, are found in very low concentrations.

This compound, along with its precursors catharanthine and vindoline, is primarily accumulated in the aerial parts of the plant, with leaves and flowers showing higher concentrations compared to the roots.[2] The roots, in contrast, tend to accumulate other alkaloids like ajmalicine and serpentine.[2] While precise quantitative data for this compound across all plant parts is limited in publicly available literature, the general distribution pattern highlights the leaves as the primary target for extraction.

Endophytic fungi residing within Catharanthus roseus have also been investigated as a potential alternative source for the production of vinca alkaloids and their precursors. Some studies have shown that these microorganisms may be capable of synthesizing these valuable compounds, offering a potential avenue for biotechnological production.

Biosynthesis of this compound

The formation of this compound is a pivotal step in the biosynthesis of dimeric vinca alkaloids. It is formed through the enzymatic coupling of two monomeric indole alkaloid precursors: catharanthine and vindoline.[2]

This crucial dimerization is catalyzed by a specific class III peroxidase, α-3′,4′-anhydrovinblastine synthase (PRX1), which is predominantly found in the leaves of C. roseus.[2] The reaction is initiated by the hydrogen peroxide-dependent oxidation of catharanthine, which then reacts with vindoline to form an iminium intermediate. This intermediate is subsequently reduced to yield α-3′,4′-anhydrovinblastine.[3]

Experimental Protocols

Extraction and Isolation of this compound from Catharanthus roseus Leaves

The following protocol is a synthesized methodology based on established acidic aqueous extraction techniques for vinca alkaloids.

Materials and Reagents:

-

Dried leaves of Catharanthus roseus

-

0.1 M Hydrochloric acid (HCl)

-

Petroleum ether

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (HPLC grade)

-

Water (deionized or distilled)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Grinding: Grind dried C. roseus leaves into a fine powder.

-

Acidic Extraction: a. Weigh 10 g of the powdered leaf material and place it in a 500 mL beaker. b. Add 200 mL of 0.1 M HCl and sonicate in an ultrasonic bath for 30 minutes.[4] c. Centrifuge the mixture at 2000 rpm for 10 minutes. d. Decant the supernatant. Re-extract the pellet with another 200 mL of 0.1 M HCl with sonication for 30 minutes and centrifuge again.[4] e. Combine the supernatants from both extractions.

-

Defatting: a. Transfer the combined acidic extract to a separatory funnel. b. Add 200 mL of petroleum ether and shake vigorously to remove chlorophyll and other lipophilic compounds.[4] c. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step if the aqueous layer is still intensely green.

-

Basification and Alkaloid Extraction: a. Adjust the pH of the aqueous extract to approximately 9-10 with 25% ammonium hydroxide solution. b. Transfer the basified solution to a separatory funnel and add 200 mL of dichloromethane. c. Shake vigorously and allow the layers to separate. d. Collect the lower organic (dichloromethane) layer. e. Repeat the extraction of the aqueous layer twice more with 100 mL of dichloromethane each time.

-

Drying and Concentration: a. Combine all the dichloromethane extracts. b. Dry the combined extract over anhydrous sodium sulfate. c. Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid extract.

-

Sample Preparation for Analysis: a. Dissolve a known weight of the crude extract in a specific volume of methanol for subsequent HPLC analysis. b. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous determination of vindoline, catharanthine, and this compound in C. roseus.[5][6][7]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: Waters C18-MS-II (4.6 mm x 250 mm, 5 µm particle size) or equivalent.[5]

-

Mobile Phase:

-

A: Methanol

-

B: 1% (v/v) Diethylamine solution in water, adjusted to pH 7.3 with phosphoric acid.

-

-

Gradient Elution: A gradient elution program should be optimized for the specific column and system. A starting point could be a linear gradient from a lower to a higher percentage of methanol over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.[5]

-

Detection Wavelength: 220 nm.[5]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: a. Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.01 to 0.5 mg/mL).[5]

-

Calibration Curve: a. Inject each calibration standard into the HPLC system. b. Record the peak area for this compound at each concentration. c. Construct a calibration curve by plotting the peak area versus the concentration of the standard. Determine the linearity (R²) of the curve.

-

Sample Analysis: a. Inject the prepared sample extracts into the HPLC system. b. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. c. Record the peak area of this compound in the sample.

-

Quantification: a. Using the regression equation from the calibration curve, calculate the concentration of this compound in the injected sample solution. b. Based on the initial weight of the plant material and the final volume of the extract, calculate the content of this compound in the original plant material, typically expressed as µg/g or mg/kg of dry weight.

Data Presentation

The concentration of this compound in Catharanthus roseus is generally low and can be influenced by genetic and environmental factors. The following table summarizes available quantitative data.

| Plant Part | Concentration of this compound | Method of Analysis | Reference |

| Dried Leaves | 145 mg/kg (0.0145% w/w) | Not specified in abstract | Patent Data |

| Leaves & Flowers | Qualitatively higher than other parts | HPLC | [2] |

| Roots | Qualitatively lower than aerial parts | HPLC | [2] |

Note: Comprehensive, peer-reviewed quantitative data for this compound across different plant organs remains an area for further research.

Conclusion

This compound, as the direct precursor to vinblastine and vincristine, is a compound of immense interest to the pharmaceutical industry. Its primary natural source, Catharanthus roseus, contains this alkaloid in low but extractable quantities, predominantly in the leaves. The biosynthetic pathway, involving the peroxidase-mediated coupling of catharanthine and vindoline, is a key target for metabolic engineering efforts aimed at increasing the production of these valuable anticancer drugs. The experimental protocols detailed in this guide provide a framework for the extraction, isolation, and quantification of this compound, which are essential for research, quality control, and the development of new production strategies. Further research to fully quantify the distribution of this compound in different cultivars and plant parts of C. roseus will be invaluable for optimizing its production and ensuring a stable supply of life-saving chemotherapeutic agents.

References

- 1. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Anhydrovinblastine: A Comprehensive Technical Review of Preclinical and Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic vinca alkaloid derived from vinblastine, a natural product of the Madagascar periwinkle, Catharanthus roseus.[1][2] As a member of the vinca alkaloid family, which includes clinically important anti-cancer agents like vinblastine and vincristine, this compound has been investigated for its potential as an antineoplastic agent.[3][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key findings from preclinical and clinical studies. The document details its synthesis, mechanism of action, pharmacokinetic profile, and clinical evaluation, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development in this area.

Synthesis of this compound

The synthesis of this compound is a critical step in the production of other vinca alkaloids, such as vinorelbine.[6] It is primarily synthesized through the coupling of two monomeric indole alkaloids: catharanthine and vindoline.[6][7]

One established method involves the use of ferric chloride (FeCl₃) to promote the coupling reaction.[3][8] This process is believed to proceed through the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and subsequent diastereoselective coupling with vindoline.[8] The resulting iminium ion is then reduced with a reducing agent like sodium borohydride (NaBH₄) to yield this compound.[3][8]

Another approach involves the deoxygenation of leurosine, a naturally occurring vinca alkaloid, using a Cp₂TiCl-mediated reaction.

Experimental Protocol: Synthesis of this compound from Catharanthine and Vindoline

This protocol is adapted from the FeCl₃-mediated coupling method.[3][8]

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Dissolve catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol under an inert atmosphere (e.g., argon).[3][8]

-

To this solution, add 5 equivalents of FeCl₃ at 23°C.[8]

-

Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate.

-

Upon completion of the coupling reaction, add NaBH₄ to the reaction mixture to reduce the iminium ion.[3][8]

-